

Fmoc-Inp-OH: A Comprehensive Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-Inp-OH**

Cat. No.: **B557567**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Inp-OH, or 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic acid, is a key building block in modern peptide synthesis, particularly in the development of therapeutic peptides. Its unique cyclic structure imparts conformational constraints on the resulting peptide, influencing its bioactivity and metabolic stability. This guide provides an in-depth overview of the chemical properties, synthesis applications, and experimental considerations for utilizing **Fmoc-Inp-OH** in research and drug development.

Chemical Structure and Properties

Fmoc-Inp-OH is a derivative of isonipeptic acid, a piperidine-4-carboxylic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This base-labile protecting group is central to its application in Fmoc-based solid-phase peptide synthesis (SPPS).

Chemical Formula: C₂₁H₂₁NO₄[\[1\]](#)[\[2\]](#)

Molecular Weight: 351.40 g/mol [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

IUPAC Name: 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic acid[\[1\]](#)[\[5\]](#)

CAS Number: 148928-15-8[\[1\]](#)[\[2\]](#)

The chemical structure of **Fmoc-Inp-OH** is depicted below:



Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C ₂₁ H ₂₁ NO ₄	[1][2]
Molecular Weight	351.40 g/mol	[2][3][4][5]
Melting Point	~190 °C	[1][4]
Boiling Point	561.6 ± 43.0 °C at 760 mmHg	[1]
Purity	≥98% (TLC), ≥98.0% (HPLC)	[4]
Physical Form	Solid, powder	[1][4]
Solubility	Clearly soluble in DMF (1 mmole in 2 ml)	[4]

Core Applications in Drug Development

Fmoc-Inp-OH is a valuable tool for medicinal chemists and drug developers due to the properties it confers upon peptide drug candidates. Its incorporation has been noted in the synthesis of:

- Functionally biased ghrelin receptor agonists: The ghrelin receptor is a target for drugs addressing appetite regulation and energy homeostasis.[2][6] **Fmoc-Inp-OH** has been utilized in the synthesis of peptides that modulate the activity of this receptor.[6]
- Anti-thrombotic peptide libraries: The constrained cyclic nature of the isonipecotic acid moiety makes it a useful component in the design of peptide libraries aimed at discovering new anti-thrombotic agents.[3][7][8][9]

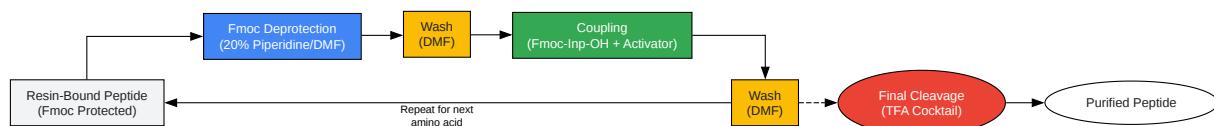
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Fmoc-Inp-OH** is in Fmoc-based SPPS. This method allows for the stepwise assembly of a peptide chain on a solid support. The general workflow is as follows:

- **Resin Preparation:** The synthesis begins with a solid support, typically a resin such as Wang or Rink Amide resin. The choice of resin depends on whether the desired C-terminus of the peptide is a carboxylic acid or an amide. The resin must be swelled in a suitable solvent, like dimethylformamide (DMF), to make the reactive sites accessible.[\[1\]](#)
- **Fmoc Deprotection:** The N-terminal Fmoc protecting group of the amino acid attached to the resin (or the growing peptide chain) is removed. This is typically achieved by treating the resin with a solution of 20% piperidine in DMF.[\[1\]](#) This exposes the free amine, which is then ready to be coupled with the next amino acid.
- **Coupling of Fmoc-Inp-OH:** The carboxylic acid of **Fmoc-Inp-OH** is activated to facilitate the formation of a peptide bond with the free amine on the resin-bound peptide. Common activating agents include HBTU, HATU, or DIC/HOBt.[\[1\]](#) The activated **Fmoc-Inp-OH** is then added to the resin, and the coupling reaction proceeds. Due to the steric hindrance of the isonipeptic acid ring, longer reaction times or double coupling may be necessary to ensure complete incorporation.[\[1\]](#)
- **Washing:** After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.[\[1\]](#)
- **Iteration:** The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.
- **Cleavage and Final Deprotection:** Once the peptide chain is fully assembled, it is cleaved from the solid support. This is typically accomplished using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). This final step also removes any side-chain protecting groups from the amino acids in the peptide.[\[10\]](#)

Experimental Workflow Diagram

The following diagram illustrates the cyclical nature of the Fmoc-SPPS process.

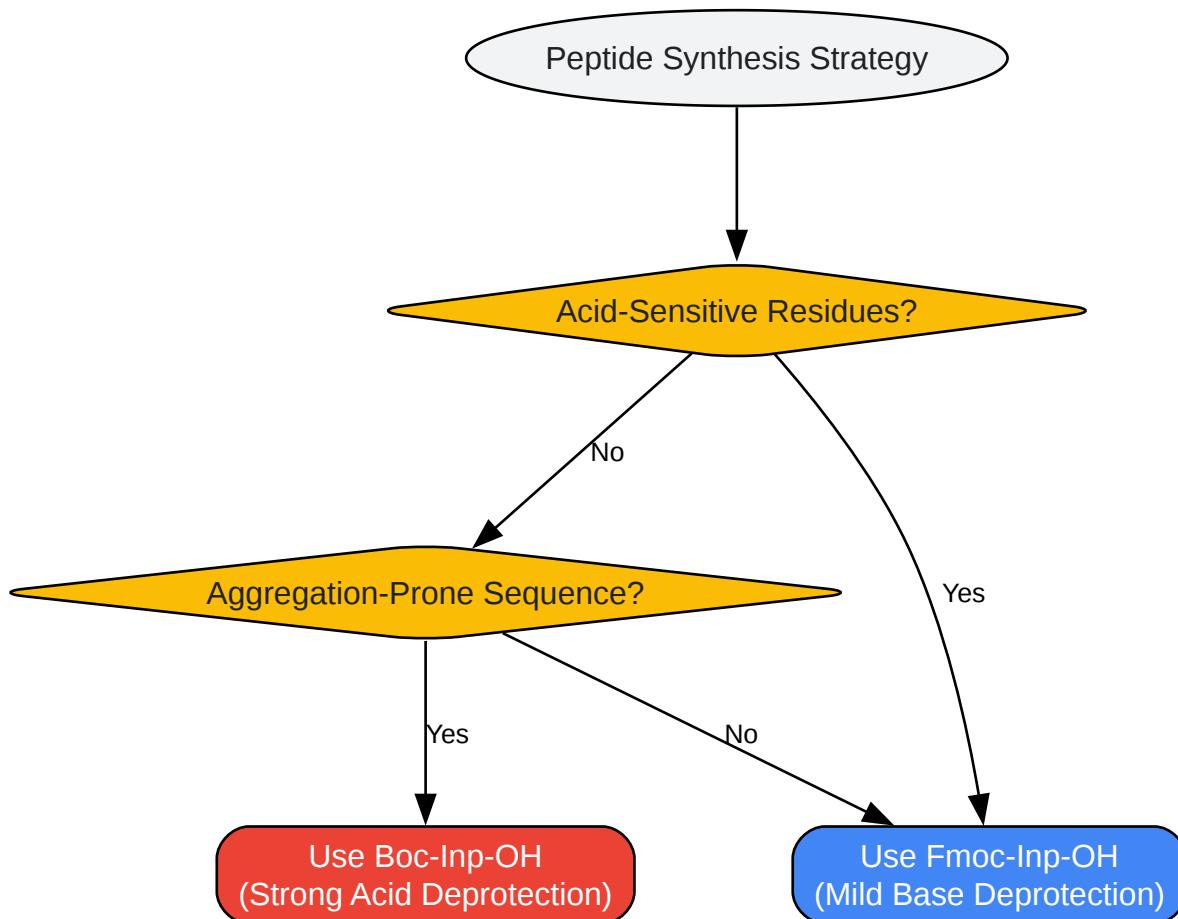


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Fmoc Solid-Phase Peptide Synthesis Cycle.

Logical Relationships in Synthesis Strategy

The choice between using **Fmoc-Inp-OH** and its Boc-protected counterpart, **Boc-Inp-OH**, is a critical strategic decision in peptide synthesis. The following diagram outlines the decision-making process based on the desired peptide characteristics and synthesis conditions.



[Click to download full resolution via product page](#)Decision guide for **Imp** derivative selection.

Conclusion

Fmoc-Imp**-OH** is an indispensable reagent for the synthesis of complex and conformationally constrained peptides. Its compatibility with the widely adopted Fmoc-SPPS methodology, coupled with the unique structural features it introduces, makes it a valuable asset in the design and development of novel peptide therapeutics. A thorough understanding of its chemical properties and the nuances of its incorporation into peptide chains is essential for researchers and scientists aiming to leverage its full potential in their drug discovery efforts.

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